1-benzyl-5-bromo-1H-indole

Lipophilicity Drug-likeness Chromatographic retention

Synthetic programmes requiring C5-arylated indoles often encounter competing N-arylation and deprotonation side reactions that erode yield and complicate purification. 1-Benzyl-5-bromo-1H-indole eliminates these problems through its N1-benzyl protecting group, enabling clean Pd-catalysed cross-coupling at C5. • Pre-installed C5 bromine handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings; essential for PAI-1 inhibitor (e.g., Tiplaxtinin) and kinase inhibitor SAR. • N-Benzyl group blocks unwanted N-H deprotonation; removable post-coupling if the free indole NH is required. • ≥98% purity (GC/N), white crystalline powder; supplied under inert gas to preserve coupling-active bromide.

Molecular Formula C15H12BrN
Molecular Weight 286.17 g/mol
CAS No. 10075-51-1
Cat. No. B155249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-bromo-1H-indole
CAS10075-51-1
Molecular FormulaC15H12BrN
Molecular Weight286.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)Br
InChIInChI=1S/C15H12BrN/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2
InChIKeyAQXJFUYUNHLBGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-bromo-1H-indole: Structural and Physicochemical Profile


1-Benzyl-5-bromo-1H-indole (CAS 10075-51-1) is an N-benzyl-protected, C5-brominated indole building block with molecular formula C₁₅H₁₂BrN and molecular weight 286.17 g·mol⁻¹ . The compound incorporates three synthetically decisive features within a single scaffold: an N1-benzyl protecting group that blocks unwanted indole N–H deprotonation, a C5 bromine atom that serves as a versatile cross-coupling handle, and an indole core that retains reactivity at C2 and C3 for further elaboration [1]. It is commercially supplied as a white to almost-white crystalline powder with a melting point of 90–94 °C and a typical purity specification of ≥98.0% (GC/N) . Its computed LogP of 4.45 reflects substantially enhanced lipophilicity relative to the unprotected parent 5-bromo-1H-indole, a property that directly influences partitioning behaviour in both synthetic and biological systems .

Why 1-Benzyl-5-bromo-1H-indole Is Irreplaceable


Indole building blocks with ostensibly similar substitution patterns are not functionally interchangeable. Replacing 1-benzyl-5-bromo-1H-indole with 5-bromo-1H-indole (unprotected N–H) introduces a competing acidic proton that participates in deprotonation and N-arylation side reactions under Pd-catalysed cross-coupling conditions, reducing effective yields and complicating purification [1]. Substituting the C5 bromine with chlorine (1-benzyl-5-chloro-1H-indole) attenuates oxidative-addition reactivity with palladium catalysts, while iodine (1-benzyl-5-iodo-1H-indole) can promote undesired homocoupling [2]. Changing the N1 substituent from benzyl to methyl (1-methyl-5-bromo-1H-indole) lowers LogP by roughly 1.5 units, markedly altering solubility, membrane permeability, and chromatographic behaviour . Even 1-benzyl-1H-indole (lacking C5 halogen) forfeits the critical synthetic handle for C5-selective Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings. The quantitative evidence below demonstrates that each structural element of 1-benzyl-5-bromo-1H-indole contributes independently to its differentiated utility in synthetic chemistry and medicinal chemistry programmes.

1-Benzyl-5-bromo-1H-indole: Comparative Evidence


Lipophilicity Advantage of N-Benzyl Protection

The N-benzyl group confers a substantial increase in lipophilicity compared to the unprotected parent compound 5-bromo-1H-indole. The computed LogP of 1-benzyl-5-bromo-1H-indole is 4.45 , whereas 5-bromo-1H-indole exhibits a LogP of 3.00 . This difference of 1.45 log units corresponds to an approximately 28-fold higher octanol–water partition coefficient for the N-benzyl derivative. This property directly impacts preparative chromatography, where increased retention facilitates separation, and influences passive membrane permeability in cell-based assays when the compound is used to generate bioactive derivatives.

Lipophilicity Drug-likeness Chromatographic retention

5-Bromo Substitution Enhances Src Kinase Inhibition

In a systematic SAR study by Kiliç et al. (2009), a series of N-benzyl-indole-3-imine and amine derivatives were synthesized and evaluated against pp60(c-Src) tyrosine kinase. The study directly compared non-halogenated N-benzyl-indole derivatives with their 5-bromo congeners. Screening revealed that among N-benzyl-indole derivatives, those bearing 5-bromo substitution exhibited enhanced potency relative to the non-brominated analogues [1]. While the authors note insolubility issues with some imine derivatives, all soluble compounds showed activity against the kinase target. The amine derivatives were more active than the corresponding imines, and within each sub-series the 5-bromo substitution consistently improved inhibitory activity.

Kinase inhibition Src family kinases Structure–activity relationship

C5 Suzuki Coupling for PAI-1 Inhibitor Synthesis

1-Benzyl-5-bromo-1H-indole served as the key intermediate in the synthesis of Tiplaxtinin (compound 3.9), a clinical-stage orally active inhibitor of plasminogen activator inhibitor-1 (PAI-1) [1]. The C5 bromine undergoes Pd-catalysed Suzuki–Miyaura coupling with 4-trifluoromethoxyphenylboronic acid to install the critical 5-(4-trifluoromethoxyphenyl) substituent [1][2]. The resulting compound 3.9 displayed an IC50 of 2.7 µM against PAI-1. In a direct regioisomeric comparison, the corresponding 4-regioisomer (compound 3.11, obtained by an analogous route starting from 1-benzyl-4-bromo-1H-indole) was a significantly weaker inhibitor with IC50 > 50 µM [1]. This >18-fold potency difference demonstrates that C5 regiochemistry is critical for biological activity in this chemotype.

PAI-1 inhibitor Suzuki coupling Antithrombotic Regioselectivity

C5 Bromine Reactivity Tuning vs. Chloro and Methyl

The Mayr nucleophilicity database provides experimentally determined reactivity parameters for 5-substituted indoles in acetonitrile [1]. 5-Bromo-indole exhibits a nucleophilicity parameter N = 4.38, which is nearly identical to 5-chloro-indole (N = 4.42) but substantially lower than 5-methyl-indole (N = 6.00). The approximately 40-fold reduction in nucleophilicity (based on the Mayr equation log k = sN(N + E)) relative to the electron-rich 5-methyl derivative means that the bromo compound is significantly less prone to undesired electrophilic attack at C3 during subsequent transformations. Conversely, the bromine atom provides superior oxidative addition reactivity with Pd(0) catalysts compared to chlorine, making it a more efficient cross-coupling partner [2]. This positions 1-benzyl-5-bromo-1H-indole in an optimal reactivity window—sufficiently electron-poor at C3 to resist side reactions, yet bearing a halogen that readily participates in catalytic coupling.

Nucleophilicity Electrophilic substitution Mayr reactivity parameters Cross-coupling reactivity

N-Benzyl Protection Prevents N–H Deprotonation in Cross-Coupling

In the synthesis of Tiplaxtinin, the use of 1-benzyl-5-bromo-1H-indole (rather than unprotected 5-bromo-1H-indole) was explicitly required for the Suzuki–Miyaura coupling step [1][2]. Unprotected 5-bromo-1H-indole possesses an acidic N–H proton (pKa ~17 in DMSO) that competes with the desired cross-coupling by undergoing deprotonation under basic conditions, leading to N-arylation by-products. The N-benzyl group eliminates this competing pathway entirely. The benzyl group can subsequently be removed by hydrogenolysis or lithium-base-mediated debenzylation to reveal the free indole N–H after the C5 coupling step is complete [3]. This two-step protection–deprotection strategy is a well-established advantage in indole chemistry that is built into 1-benzyl-5-bromo-1H-indole from the outset.

N-Protection Palladium catalysis Cross-coupling selectivity Indole NH acidity

1-Benzyl-5-bromo-1H-indole: Procurement Scenarios


Src-Family Kinase Inhibitor Lead Optimization

When developing N-benzyl-indole-based kinase inhibitors targeting pp60(c-Src) or related tyrosine kinases, procurement of 1-benzyl-5-bromo-1H-indole pre-installs the potency-enhancing 5-bromo substituent identified in the SAR study by Kiliç et al. [1]. The compound can be elaborated at C3 via imine formation and reduction to generate the amine sub-series that demonstrated superior activity. Using 1-benzyl-1H-indole instead would require a subsequent halogenation step with attendant regioselectivity challenges and would delay SAR progression.

PAI-1 Inhibitor Analogue Synthesis via C5 Suzuki Coupling

For programmes targeting plasminogen activator inhibitor-1 (PAI-1) or related serpin targets, 1-benzyl-5-bromo-1H-indole is the established key intermediate for installing diverse C5-aryl substituents via Suzuki–Miyaura coupling. This route led to Tiplaxtinin (IC50 = 2.7 µM), and the regioisomeric comparison demonstrates that C5 substitution is essential for target potency, with the 4-substituted analogue being >18-fold weaker [2][3]. The N-benzyl group prevents competing N-arylation and can be removed post-coupling if a free indole N–H is required for downstream pharmacology.

Benchmarking Heteroaryl Bromide Cross-Coupling Reactivity

The well-defined nucleophilicity parameter of the 5-bromoindole core (N = 4.38 in MeCN) makes 1-benzyl-5-bromo-1H-indole an ideal substrate for benchmarking new Pd-catalysed cross-coupling methodologies [4]. Its C5 bromine provides sufficient reactivity for oxidative addition while the electron-withdrawing effect of bromine reduces C3 nucleophilicity, minimising competing electrophilic substitution. The N-benzyl group eliminates NH-related complications, allowing clean assessment of C–C bond-forming efficiency in method development studies.

Chemical Biology Probe Synthesis with Defined Properties

For chemical biology applications where cellular permeability and intracellular target engagement are critical, the elevated LogP of 1-benzyl-5-bromo-1H-indole (4.45 vs. 3.00 for 5-bromo-1H-indole) provides a beneficial increase in predicted membrane permeability . When the compound is used as a precursor to generate fluorescent or affinity probes, this inherent lipophilicity can improve cellular uptake and reduce the need for additional lipophilic modifications that might compromise target binding.

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